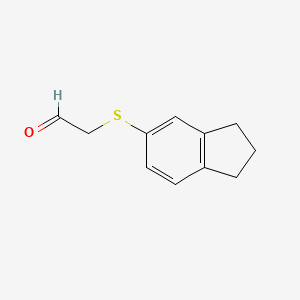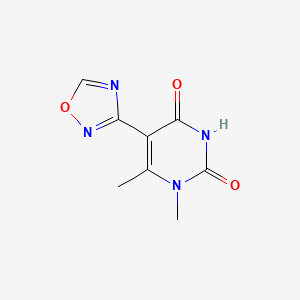![molecular formula C9H10N4O B13218263 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol is a compound that features a triazole ring fused to a pyridine ring, with an ethanol group attached to the pyridine. This structure is significant due to the presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions. Compounds containing triazole rings are often explored for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring . This reaction is often carried out under mild conditions using copper(I) catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale “click” chemistry processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Used in coordination chemistry and materials science.
1,2,4-Triazole derivatives: Explored for their broad range of biological activities.
Uniqueness
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol is unique due to its specific combination of a triazole ring and a pyridine ring with an ethanol group
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-[6-(1,2,4-triazol-4-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C9H10N4O/c1-7(14)8-2-3-9(10-4-8)13-5-11-12-6-13/h2-7,14H,1H3 |
Clave InChI |
JUKQHZOLQDWERB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)N2C=NN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)






![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)

![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)



